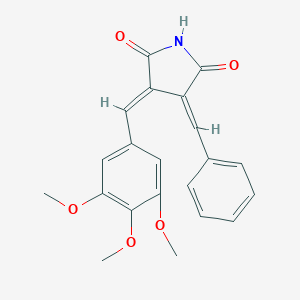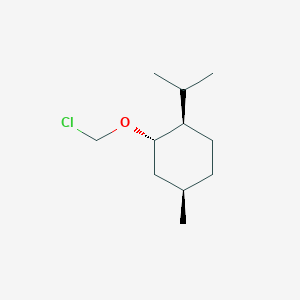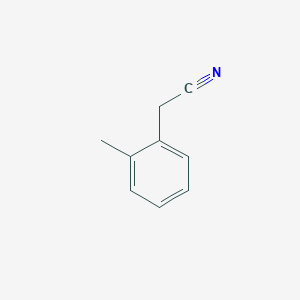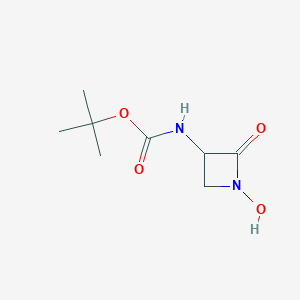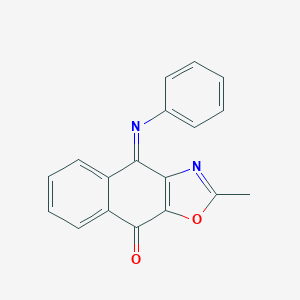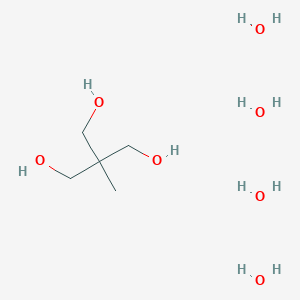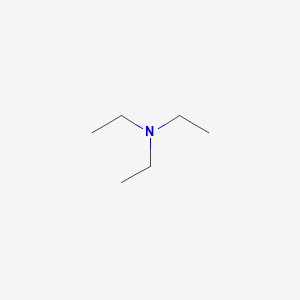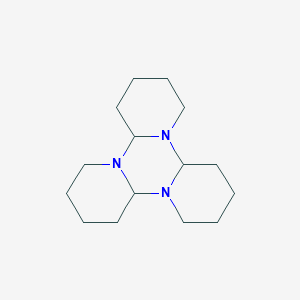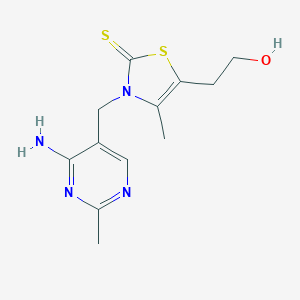
Thiothiamine
Übersicht
Beschreibung
Thiothiamine Description
This compound is a sulfur-containing compound related to thiamine (vitamin B1) and has been studied for various applications, including its potential as a photosensitizer in cancer photodynamic therapy (PDT) . It has been found in natural foodstuffs such as onions and garlic , and its derivatives have been synthesized for anticancer activity studies10. This compound and its related compounds exhibit interesting chemical and physical properties due to the presence of sulfur atoms, which significantly affect their behavior in biological systems and their potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound-related compounds has been explored in several studies. For instance, ferrocenyl-thymine-3,6-dihydro-2H-thiopyranes, a new class of metallocene-nucleobase derivatives, were synthesized through a hetero-Diels-Alder cycloaddition reaction10. Additionally, this compound was synthesized and administered to rats, leading to the isolation of its urinary metabolite, which was identified as 2-mercapto-4-methyl-5-β-hydroxyethyithiazole . These studies demonstrate the synthetic pathways that can be used to create this compound and its derivatives for further research and potential therapeutic use.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various techniques. For example, the crystal structures of oxythiamine salts and a metal complex were determined by X-ray diffraction, revealing the conformation of the oxythiamine molecule and its interactions with other molecules in the crystal lattice . The EPR study of γ-irradiated single crystals of 2-thiothymine provided insights into the sulfur-centered π radical formed upon irradiation, which has implications for understanding the molecular structure and stability of this compound derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions that have been studied to understand its reactivity and potential applications. The oxidation of this compound was investigated, revealing that it is a self-catalyzing acid reaction, with the rate of oxidation increasing with the concentration of hydrogen ions . Reactions with 2-thiothymine have shown selective cyclization of S-substituted 2-thiothymine, leading to the formation of various derivatives with potential biological activity . These studies provide valuable information on the chemical behavior of this compound and its potential for modification and use in different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been analyzed in several studies. For instance, 6-aza-2-thiothymine (ATT) was introduced as a novel matrix system for the analysis of oxidized phospholipids by MALDI mass spectrometry, demonstrating its utility in sensitive profiling of biological samples . The detection of this compound in natural foodstuffs was achieved using chemical and microbiological methods, highlighting its presence in various vegetables and the need for further investigation into its existence in natural sources .
Wissenschaftliche Forschungsanwendungen
Natural Occurrence in Foodstuffs
Thiothiamine has been detected in various natural food items. Notably, its presence was confirmed in onions and cabbages through a process involving adsorption on acid clay, separation, and chromatography. The identification was made using spectrophotometry and paper chromatography, emphasizing the compound's natural occurrence in common vegetables (Suhara, 1962).
Metabolism and Biochemical Pathways
The metabolism of this compound was explored by administering it to rats and analyzing urinary metabolites. Techniques like paper chromatography and cellulose column chromatography were employed, leading to the isolation of compounds like 2-mercapto-4-methyl-5-β-hydroxyethyithiazole, which is significant for understanding this compound's metabolic pathways in living organisms (Suhara & Iritani, 1962).
Kinetic Studies
A study on the oxidation of this compound provided insight into its reaction mechanism. The research concluded that the reaction is self-catalyzing and acid-accelerated, which is crucial for understanding the compound's chemical behavior and potential applications in various biochemical processes (Z. Gang, 2002).
This compound in Therapeutic Applications
This compound's role in photodynamic therapy (PDT) for cancer treatment was investigated, particularly focusing on its high quantum yield of intersystem crossing to the lowest triplet state, which is crucial for its effectiveness in PDT. This aspect of this compound makes it a potential photosensitizer in cancer treatment, demonstrating its versatility in medical applications (Cui & Fang, 2013).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Thiothiamine. It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Thiothiamine, also known as Vitamin B1, primarily targets enzymes involved in energy metabolism and biosynthesis of nucleic acids . It also plays a role in the antioxidant machinery . The primary biologically active form of this compound is the diphosphate, TDP .
Mode of Action
This compound interacts with its targets through a series of reactions. For instance, it undergoes simultaneous cleavage of the C–H and O–O bonds, leading to a very stable 2 (3 H )-thiazolone intermediate . This interaction results in changes in the structure and function of the targeted enzymes, thereby influencing the metabolic processes they are involved in .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also a necessary co-factor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
This compound exhibits a non-linear pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of thiamine have been studied, and it has been found that high blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and non-saturable passive process .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It serves as a potent antioxidant, notably via the RAF mechanism . It also contributes to the regulation of ion channels in the nervous system . The deficiency of thiamine can lead to severe diseases such as beriberi and Wernicke encephalopathy .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the water-soluble character of Vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Moreover, the crystal form of this compound can influence its action, efficacy, and stability . No risk for the environment resulting from the use of this compound in animal nutrition is foreseen .
Biochemische Analyse
Biochemical Properties
Thiothiamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of glutamate decarboxylase and decrease the concentration of GABA in brain tissue . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, thiamine compounds have been shown to bind to the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes that do not use ThDP as a coenzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, thiamine and its phosphate esters are separated and measured in whole blood within 5.5 minutes, providing more rapid results than other methods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors. For instance, thiamine is absorbed in the form of thiamine or thiamine monophosphate and transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) .
Transport and Distribution
This compound is transported and distributed within cells and tissues This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Eigenschaften
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCQQPFEFRKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184012 | |
| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299-35-4 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thiothiamine?
A1: The molecular formula of this compound is C12H16N4OS2, and its molecular weight is 296.41 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits a maximum ultraviolet absorption at 320 nm. [] Infrared spectroscopy can also be used to confirm its structure. []
Q3: How can this compound be detected and quantified in various matrices?
A3: Several methods exist to analyze this compound:* Benzoyl peroxide method: this compound can be oxidized to thiochrome using benzoyl peroxide, followed by spectrophotometric quantification. [, , ]* Cyanogen bromide (BrCN) method: Similar to the benzoyl peroxide method, this compound is converted to thiochrome using BrCN in an acidic medium and quantified spectrophotometrically. [, ]* Microbiological assay: this compound can be converted to thiamine using sulfite and then quantified using Lactobacillus fermenti. []* Paper Chromatography: This technique allows the separation and identification of this compound from other compounds in complex mixtures. [, , , ]
Q4: How reliable are the analytical methods for detecting this compound in natural sources like vegetables?
A4: While several methods can detect this compound, variations in results highlight potential challenges. For example, the microbiological assay yielded lower values in scallions compared to the benzoyl peroxide method and failed to detect it in cabbages. [] This discrepancy could be due to factors influencing this compound conversion to thiamine or the presence of interfering compounds in the matrix.
Q5: How stable is this compound under different conditions?
A5: this compound is susceptible to oxidation, readily converting to thiamine in the presence of oxidants like oxygen, hydrogen peroxide, or during zeolite treatment. [, ] This instability poses challenges during isolation and necessitates careful handling to prevent degradation.
Q6: Are there strategies to improve the stability of this compound?
A6: While specific strategies for this compound are not extensively discussed in the provided literature, optimizing pH, temperature, and excluding oxygen during processing and storage could enhance stability. Further research exploring specific stabilizing agents and formulations is necessary.
Q7: What are the challenges in formulating this compound for different applications?
A7: this compound's sensitivity to oxidation requires formulations that protect it from degradation. Research on suitable excipients, packaging, and storage conditions is crucial to ensure its stability and efficacy in any potential applications.
Q8: Does this compound possess biological activity?
A8: While this compound is an intermediate in thiamine synthesis and can convert to thiamine in biological systems, its inherent biological activity is not fully understood. Some studies suggest potential biological effects, but more research is needed. [, , , , ]
Q9: What is known about the safety and toxicity of this compound?
A11: Information on the toxicity and safety profile of this compound is limited in the provided research. While it is an intermediate in thiamine production and found naturally in some foods, dedicated toxicological studies are needed to ascertain potential adverse effects from exposure. One study reported a case of allergic contact dermatitis from occupational exposure. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
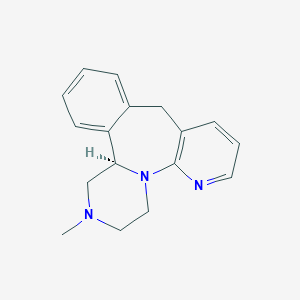
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


